molecular formula C8H16ClNO2 B1525532 (S)-2-Amino-2-cyclohexylacetic acid hydrochloride CAS No. 191611-20-8

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride

Cat. No. B1525532
M. Wt: 193.67 g/mol
InChI Key: QMUIOFNZAZPFFT-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-2-cyclohexylacetic acid hydrochloride” is a hydrochloride salt of an amino acid. Hydrochloride salts are commonly used in pharmaceuticals to improve the solubility or stability of active ingredients . The “(S)” denotes the stereochemistry of the molecule, indicating it’s a specific enantiomer of 2-Amino-2-cyclohexylacetic acid.

Scientific Research Applications

Kinetics and Mechanism of Ester Hydrolysis

Research on cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, has provided insights into the kinetics and mechanism of ester hydrolysis in alkaline solutions. The degradation process of this compound at higher pH values offers a parallel to understanding the stability and reactivity of similar compounds, including (S)-2-Amino-2-cyclohexylacetic acid derivatives. The study by A. Roy (1995) employed HPLC assays to investigate these processes, highlighting the rapid degradation at higher pH values and identifying degradation products (Roy, 1995).

Synthesis and Characterization of Schiff Base Ligands

The synthesis and characterization of novel amino acid-bearing Schiff base ligands derived from (S)-2-Amino-2-cyclohexylacetic acid and their metal complexes have been explored for their potential applications in biochemistry and pharmacology. Ikram et al. (2015) synthesized a Schiff base ligand using this amino acid, which was then reacted with metal ions to study their antioxidant and enzyme inhibitory activities. This research demonstrates the compound's versatility in creating biologically active metal complexes (Ikram et al., 2015).

Metabolic Pathways and Enzyme Inhibition

Investigations into the metabolic pathways of compounds related to (S)-2-Amino-2-cyclohexylacetic acid, such as the identification of cis- and trans-4-hydroxycyclohexylacetic acid in biological specimens, provide insight into enzyme activities and potential defects in metabolic enzymes. This type of research, exemplified by Niederwieser et al. (1978), underscores the importance of understanding metabolic derivatives in diagnosing and elucidating biochemical pathways (Niederwieser et al., 1978).

properties

IUPAC Name

(2S)-2-amino-2-cyclohexylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIOFNZAZPFFT-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
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(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
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(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
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(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
Reactant of Route 5
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
Reactant of Route 6
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride

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